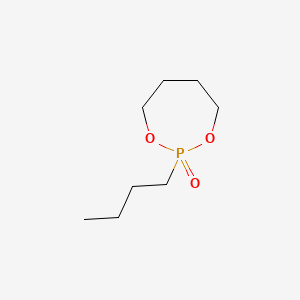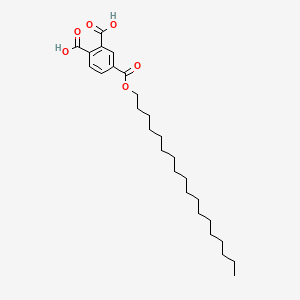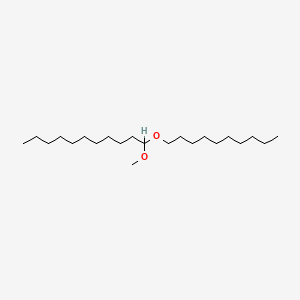
1-(Decyloxy)-1-methoxyundecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Decyloxy)-1-methoxyundecane is an organic compound belonging to the class of ethers It is characterized by a long hydrocarbon chain with a decyloxy group and a methoxy group attached to the same carbon atom
Preparation Methods
The synthesis of 1-(Decyloxy)-1-methoxyundecane typically involves the reaction of undecanol with decyl bromide in the presence of a base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of undecanol is replaced by the decyloxy group. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Tetrahydrofuran (THF)
Reaction Time: 12-24 hours
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation and chromatography are often employed.
Chemical Reactions Analysis
1-(Decyloxy)-1-methoxyundecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy or decyloxy groups are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)
Major products formed from these reactions include carboxylic acids, alcohols, and substituted ethers.
Scientific Research Applications
1-(Decyloxy)-1-methoxyundecane has several scientific research applications:
Chemistry: Used as a solvent or reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a surfactant or emulsifying agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of lubricants, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(Decyloxy)-1-methoxyundecane is primarily based on its ability to interact with various molecular targets through its ether functional groups. These interactions can influence the solubility, stability, and reactivity of other compounds in a given system. The molecular pathways involved include:
Hydrophobic Interactions: The long hydrocarbon chain allows for strong hydrophobic interactions with other nonpolar molecules.
Hydrogen Bonding: The ether oxygen atoms can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
1-(Decyloxy)-1-methoxyundecane can be compared with other similar compounds such as:
1-(Octyloxy)-1-methoxyoctane: Similar structure but with shorter hydrocarbon chains, leading to different physical properties.
1-(Dodecyloxy)-1-methoxydodecane: Longer hydrocarbon chains, resulting in higher melting and boiling points.
1-(Hexadecyloxy)-1-methoxyhexadecane: Even longer chains, used in specialized industrial applications.
The uniqueness of this compound lies in its balanced chain length, providing an optimal combination of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.
Properties
CAS No. |
94291-88-0 |
|---|---|
Molecular Formula |
C22H46O2 |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
1-decoxy-1-methoxyundecane |
InChI |
InChI=1S/C22H46O2/c1-4-6-8-10-12-14-16-18-20-22(23-3)24-21-19-17-15-13-11-9-7-5-2/h22H,4-21H2,1-3H3 |
InChI Key |
KMMDBOHVGMLBDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(OC)OCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


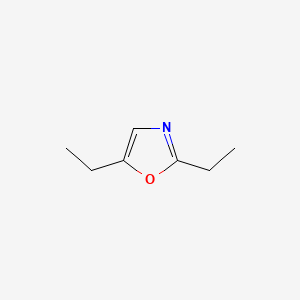
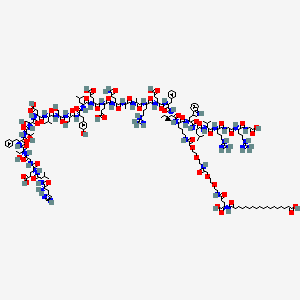
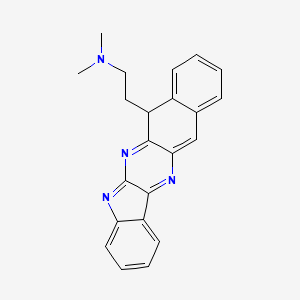
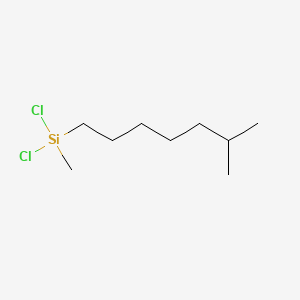
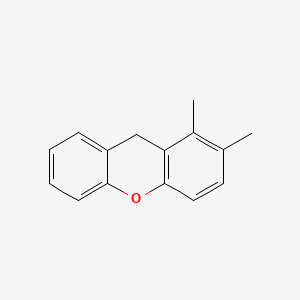
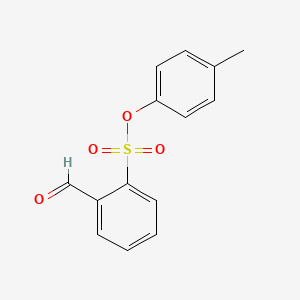
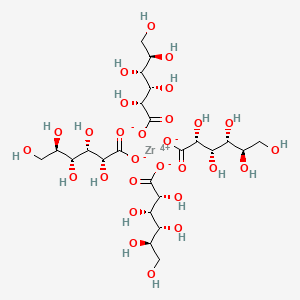
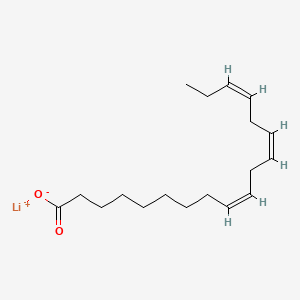

![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B12661491.png)
